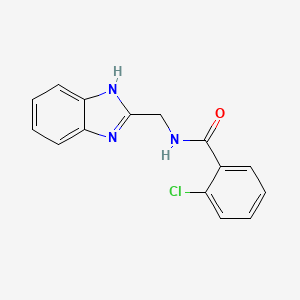

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .

Physical And Chemical Properties Analysis

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has been synthesized and studied for its antibacterial activity . The compound showed good activity against various bacterial strains, including E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa .

Anticancer Activity

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has also been synthesized and evaluated for its anticancer activity . The compound was tested against MCF-7 cell lines using MTT assay .

Crystallographic Studies

The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been studied for its crystal structure . The compound crystallizes in a triclinic crystal system with space group P-1 .

Thermal Studies

The thermal behavior of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been determined by DSC and TGA analysis .

Hirshfeld Surface Studies

Hirshfeld surface analysis of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide suggests that the intermolecular H···H, C···H, N···H, and O···H contacts are predominant .

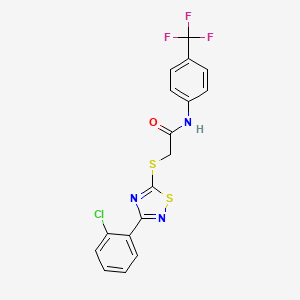

Synthesis of New Derivatives

The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These new derivatives were synthesized under microwave irradiation and evaluated for their antibacterial activity .

Antimicrobial Activity

The compound N’-(1,3-benzothiazol-2-yl)-arylamide, which is synthesized from N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide, showed promising activity against Staphylococcus aureus .

ADMET Calculation

ADMET calculation showed favorable pharmacokinetic profile of synthesized compounds C 1-18, which are derivatives of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide affects the glycolysis pathway . GK is a key enzyme in this pathway, catalyzing the first step of glucose metabolism. By increasing GK activity, the compound enhances glucose utilization, thereby reducing blood glucose levels .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties suggest that N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide leads to a significant hypoglycemic effect . This is beneficial for the therapy of T2D, as it helps to lower blood glucose levels .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSKWIWBJWNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)